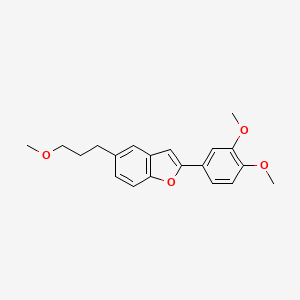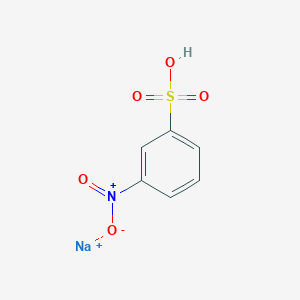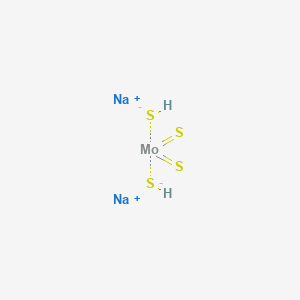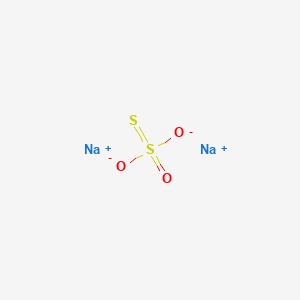
Sotetsuflavona
Descripción general
Descripción
La sotetsuflavona es un flavonoide natural que se deriva de la planta Cycas revoluta. Ha llamado la atención debido a sus posibles propiedades anticancerígenas, en particular en el tratamiento del cáncer de pulmón de células no pequeñas. La this compound es conocida por su capacidad para inducir la autofagia y la apoptosis en las células cancerosas, lo que la convierte en un candidato prometedor para futuras investigaciones y aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
La sotetsuflavona ha sido estudiada ampliamente por sus aplicaciones de investigación científica, en particular en los campos de la química, la biología, la medicina y la industria. Algunas de las aplicaciones clave incluyen:
Investigación del cáncer: La this compound ha mostrado una actividad anticancerígena significativa, en particular en el cáncer de pulmón de células no pequeñas. .
Estudios biológicos: La capacidad del compuesto para modular diversas vías de señalización, como la vía PI3K/Akt/mTOR, lo convierte en una herramienta valiosa para estudiar los procesos celulares y los mecanismos de la enfermedad
Desarrollo farmacéutico: Las propiedades únicas de la this compound la han llevado a ser explorada como un posible agente terapéutico para diversas enfermedades, incluido el cáncer y las infecciones virales.
Mecanismo De Acción
La sotetsuflavona ejerce sus efectos a través de múltiples mecanismos, principalmente mediante la modulación de las vías de señalización clave involucradas en la supervivencia celular, la proliferación y la apoptosis. Se ha demostrado que el compuesto bloquea la vía de señalización PI3K/Akt/mTOR, lo que lleva a la inducción de la autofagia y la apoptosis en las células cancerosas . Además, la this compound puede inhibir la transición epitelial-mesenquimal, suprimiendo así la invasión y metástasis de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Sotetsuflavone interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to induce apoptosis by increasing the levels of expression of cytochrome C, cleaved-caspase 3, cleaved-caspase 9, and Bax, and decreasing levels of expression of Bcl-2 .
Cellular Effects
Sotetsuflavone has significant effects on various types of cells and cellular processes. It inhibits the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells . It also influences cell function by inducing autophagy, which plays a cytoprotective effect on apoptosis in NSCLC .
Molecular Mechanism
Sotetsuflavone exerts its effects at the molecular level through various mechanisms. It induces autophagy in NSCLC cells by blocking the PI3K/Akt/mTOR signaling pathway . It also increases the expression of certain apoptosis-related proteins and decreases the expression of anti-apoptotic proteins .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La sotetsuflavona puede sintetizarse mediante diversos métodos, incluida la extracción de fuentes naturales y la síntesis química. El proceso de extracción suele implicar el uso de disolventes para aislar el compuesto del material vegetal. Un método consiste en extraer la medicina tradicional china Herba Selaginellae, seguido de filtración, concentración y extracción adicional para obtener this compound con una pureza superior al 90% .
Métodos de producción industrial
La producción industrial de this compound puede implicar procesos de extracción a gran escala, utilizando técnicas avanzadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial suelen ser propiedad exclusiva y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de reacciones
La sotetsuflavona experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en las reacciones que implican this compound incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones específicas, como la temperatura, la presión y la elección del disolvente, dependen de la reacción y el producto deseados.
Productos principales formados
Los productos principales formados a partir de las reacciones que implican this compound incluyen diversos derivados con mayor actividad biológica. Estos derivados se estudian a menudo por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer y otros campos médicos .
Comparación Con Compuestos Similares
La sotetsuflavona es única entre los flavonoides debido a sus potentes propiedades anticancerígenas y su capacidad para modular múltiples vías de señalización. Los compuestos similares incluyen:
Hinokiflavona: Otro flavonoide con posible actividad anticancerígena, en particular en la inhibición de las infecciones virales.
Amentoflavona: Conocida por sus propiedades antivirales y anticancerígenas, la amentoflavona comparte similitudes estructurales con la this compound.
Mulberroside C: Un compuesto con posibles aplicaciones terapéuticas en el cáncer y otras enfermedades.
Estos compuestos, aunque similares en estructura, difieren en sus actividades biológicas y mecanismos de acción específicos, destacando la singularidad de la this compound en la investigación científica y las aplicaciones terapéuticas.
Propiedades
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVLHZEBAXHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103517 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2608-21-1 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2608-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotetsuflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTETSUFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


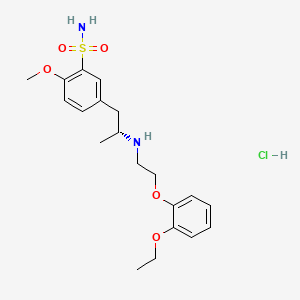
![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)


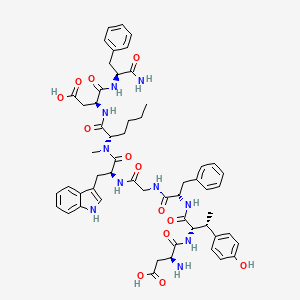


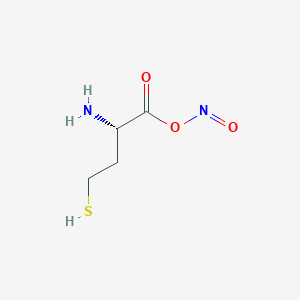

![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)
